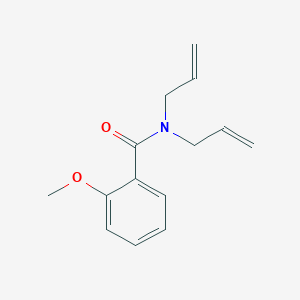
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide, also known as eticlopride, is a selective dopamine D2 receptor antagonist. It has been widely used in scientific research due to its ability to block dopamine receptors in the brain.
作用機序
Eticlopride acts as a competitive antagonist at dopamine D2 receptors in the brain. By blocking dopamine receptors, it reduces the activity of dopamine in the brain, leading to a decrease in the release of dopamine and a decrease in dopamine-mediated signaling pathways. This mechanism of action has been well-characterized in the literature and has been the basis for many studies investigating the role of dopamine in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide are primarily related to its ability to block dopamine receptors in the brain. This leads to a decrease in dopamine-mediated signaling pathways, which can have a wide range of effects on various physiological processes. For example, N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, by blocking the dopamine-mediated reward pathway. It has also been shown to improve symptoms of Parkinson's disease by reducing the overactivity of the dopamine system in the brain.
実験室実験の利点と制限
One of the main advantages of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide is its selectivity for dopamine D2 receptors. This allows for specific targeting of dopamine-mediated signaling pathways in the brain, which can be useful for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide is its relatively low potency compared to other dopamine receptor antagonists. This can make it challenging to achieve complete blockade of dopamine receptors in some experimental conditions.
将来の方向性
There are many potential future directions for research on N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. One area of interest is the development of more potent and selective dopamine receptor antagonists for use in preclinical studies. Another area of interest is the investigation of the role of dopamine receptors in other physiological processes, such as learning and memory. Additionally, there is a need for further research on the long-term effects of dopamine receptor antagonists on brain function and behavior. Overall, N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide has been a valuable tool in the study of dopamine-mediated signaling pathways in the brain, and its continued use in research is likely to lead to new insights into the role of dopamine in various physiological and pathological conditions.
合成法
Eticlopride can be synthesized by reacting 3-cyclohexene-1-carboxylic acid with 2-ethylphenylamine in the presence of thionyl chloride. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to obtain N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. The synthesis method is relatively straightforward and has been well-established in the literature.
科学的研究の応用
Eticlopride has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It has been used to investigate the role of dopamine in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also commonly used in preclinical studies to evaluate the efficacy of potential therapeutic agents for these conditions.
特性
製品名 |
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
N-(2-ethylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,11,13H,2,5,9-10H2,1H3,(H,16,17) |
InChIキー |
OUVSAMRBXOPPDB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC=CC2 |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)



![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)


![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)